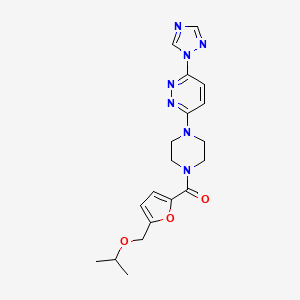

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone

説明

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a furan ring modified with an isopropoxymethyl group.

特性

IUPAC Name |

[5-(propan-2-yloxymethyl)furan-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O3/c1-14(2)28-11-15-3-4-16(29-15)19(27)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h3-6,12-14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNRDECLQWKJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=C(O1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone , often referred to as a triazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.37 g/mol. The presence of the triazole and furan moieties suggests potential interactions with biological targets, particularly in cancer and antimicrobial applications.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds with triazole structures can inhibit cancer cell proliferation.

Case Study:

In a study published in PMC7412134, compounds with similar triazole structures demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial cell functions.

Research Findings:

A comparative study on related compounds found that some exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, benzothioate derivatives showed good antibacterial activity compared to standard antibiotics like chloramphenicol .

The biological activity of triazole derivatives is often attributed to their ability to interact with enzymes involved in nucleic acid synthesis or cellular metabolism. The triazole ring can act as a chelating agent for metal ions, which is crucial in various enzymatic reactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Modifications on the piperazine and furan rings can significantly impact their efficacy and selectivity:

- Piperazine Modifications : Altering substituents on the piperazine ring can enhance binding affinity to target proteins.

- Furan Derivatives : Variations in the furan structure can improve solubility and bioavailability.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs, particularly those from and , share key pharmacophoric elements but differ in substituents and heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Variations :

- The target compound uses a pyridazine-triazole core, whereas analogs in (e.g., 8p, 11b) employ imidazo-pyridine fused with 1,2,3-triazole. The latter’s imidazo-pyridine system may enhance π-π stacking interactions in biological targets compared to pyridazine .

- The isopropoxymethyl-furan substituent in the target compound is unique; analogs in prioritize nitro-, cyclopropyl-, or alkyl groups on triazole or pyridine systems .

Biological Activity: Compounds in exhibit antileishmanial and antitrypanosomal activity, likely due to the 1,2,3-triazole’s ability to disrupt parasitic enzymes .

Melting points for analogs range from 90–105°C, correlating with crystalline stability. The target compound’s physical state remains uncharacterized.

Table 2: Pharmacological Inference Based on Structural Motifs

Q & A

Q. How can researchers leverage structural analogs to deconvolute this compound’s mechanism of action?

- Answer :

- Pharmacophore mapping : Compare with known triazole-piperazine antifungals (e.g., fluconazole) to identify conserved motifs .

- Proteomics : Perform affinity pull-down assays (biotinylated analog + streptavidin beads) followed by LC-MS/MS to identify binding partners .

- CRISPR screening : Use genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to the compound’s activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。